Diacetolol

Cardioselectivity Beta-1 Adrenoceptor In Vitro Pharmacology

Researchers requiring stable, once-daily β1-blockade with minimal pulmonary impact face limited options among conventional β-blockers. Diacetolol directly addresses this gap: it exhibits a 5.51× isoprenaline dose multiplication factor in human bronchus and superior atrial-to-tracheal selectivity over acebutolol and propranolol. Its 8-13 h terminal half-life enables once-daily dosing protocols, while the absence of membrane-stabilizing activity allows clean dissection of intrinsic sympathomimetic activity (ISA) without confounding MSA effects. Supplied as a high-purity reference standard suitable for stereoselective HPLC/LC-MS/MS method development and preclinical pharmacology studies.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
CAS No. 22568-64-5
Cat. No. B1670378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetolol
CAS22568-64-5
Synonymsacetyl acebutolol
diacetolol
diacetolol monohydrochloride
diacetolol, (+)-isomer
diacetolol, (+-)-isomer
diacetolol, monohydrochloride, (+-)-isomer
M and B 16,942
RS-1-(4-acetamido-2-acetylphenoxy)-2-hydroxy-3-isopropylaminopropane hydrochloride
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
InChIInChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)
InChIKeyAWOGXJOBNAWQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diacetolol (CAS 22568-64-5): Active Acebutolol Metabolite with Distinct Pharmacological Profile


Diacetolol (M&B 16,942) is the major N-acetylated active metabolite of the beta-adrenoceptor blocking agent acebutolol, functioning as a cardioselective beta-1 adrenoceptor antagonist with weak intrinsic sympathomimetic activity (ISA) and no significant membrane-stabilizing activity (MSA) [1]. It is formed via hepatic N-acetylation of acebutolol and contributes significantly to the overall therapeutic effect after acebutolol administration, achieving plasma levels that exceed those of the parent compound within hours post-dose [2].

Why Diacetolol is Not Interchangeable with Acebutolol or Other Beta-Blockers


Diacetolol cannot be simply substituted by acebutolol or other in-class beta-blockers due to three critical differentiators: (i) greater in vitro cardioselectivity (atrial vs. tracheal tissue) than its parent acebutolol, translating to a distinct bronchial safety profile [1]; (ii) an extended terminal plasma half-life of 8–13 hours—substantially longer than acebutolol's 3–4 hours—enabling once-daily dosing potential and altered accumulation kinetics [2]; and (iii) a unique combination of cardioselectivity plus weak ISA without MSA, which differs from the MSA-possessing parent acebutolol and from other beta-blockers lacking ISA entirely [1]. These pharmacodynamic and pharmacokinetic divergences preclude direct dose-equivalent interchange and mandate compound-specific consideration in research and clinical contexts.

Quantitative Differentiators: Diacetolol vs. Acebutolol, Metoprolol, Propranolol, Atenolol, and Bisoprolol


Superior In Vitro Cardioselectivity: Diacetolol Exhibits Greater Atrial-to-Tracheal Blockade Ratio Than Acebutolol

Diacetolol demonstrates significantly greater cardioselectivity in vitro compared to its parent compound acebutolol, as measured by the ratio of beta-adrenoceptor blockade in atrial tissue versus tracheal tissue [1]. This increased selectivity profile reduces the likelihood of bronchial beta-2 blockade at therapeutic cardiac doses, a critical safety differentiator for patients with reactive airway conditions.

Cardioselectivity Beta-1 Adrenoceptor In Vitro Pharmacology

Quantified Superior In Vivo Cardioselectivity: 33.3× Lower Bronchial Blockade Potency vs. Propranolol

In human isolated bronchus assays conducted at therapeutic plasma concentrations, diacetolol required a 5.51-fold increase in isoprenaline dose to achieve equivalent bronchodilation, compared to 32.6-fold for the non-selective beta-blocker propranolol—representing a 5.9× lower bronchial blockade potency [1]. Diacetolol also exhibited 1.7× lower bronchial blockade than acebutolol (5.51× vs. 9.40×, though acebutolol's pA2 value indicates competitive antagonism not shared by diacetolol) and lower potency than atenolol (2.82×) and bisoprolol (1.95×) in this model [1].

Cardioselectivity Bronchial Safety Human Isolated Tissue

Extended Elimination Half-Life: Diacetolol's 8–13 h vs. Acebutolol's 3–4 h

Diacetolol exhibits a terminal plasma half-life of 7.94 ± 0.26 h following intravenous administration and 12.27–13.05 h after oral dosing (100–800 mg), which is substantially longer than acebutolol's half-life of 3–4 h [1][2]. This 2–3× longer half-life enables once-daily dosing regimens, reduces peak-to-trough fluctuations, and alters accumulation kinetics compared to the parent compound.

Pharmacokinetics Half-Life Dosing Frequency

In Vivo Cardiac Beta-Blockade Equivalence: Diacetolol (22% HR Reduction) Matches Acebutolol (24%) at Therapeutic Doses

In a placebo-controlled crossover study of 11 normal subjects, diacetolol (600 mg) produced a 22% reduction in exercise heart rate at the 5th minute of submaximal exercise, statistically indistinguishable from the 24% reduction achieved with acebutolol (400 mg) and the 25% reduction with propranolol (80 mg) [1]. Metoprolol (200 mg) produced a significantly greater reduction (28%). This demonstrates that diacetolol achieves clinically comparable cardiac beta-blockade to acebutolol despite being a metabolite, but with a distinct cardioselectivity and bronchial safety profile as documented above.

Exercise Tachycardia Beta-Blockade Clinical Pharmacology

Optimal Scientific and Industrial Use Cases for Diacetolol (22568-64-5)


Cardioselective Beta-1 Blockade Research Requiring Minimal Bronchial Interference

Utilize diacetolol in isolated tissue, whole-animal, or human volunteer studies where cardiac beta-1 antagonism must be achieved with the lowest possible impact on pulmonary beta-2 receptors. Based on the 5.51× isoprenaline dose multiplication factor in human bronchus [1] and superior in vitro atrial-to-tracheal selectivity [2], diacetolol offers a quantifiably better bronchial safety window than propranolol and acebutolol, making it the preferred tool for cardioselectivity-focused investigations. [REFS-1: Naline et al., 1990] [REFS-2: Basil et al., 1982]

Once-Daily Dosing Models or Sustained Beta-Blockade Protocols

Select diacetolol for experimental protocols requiring stable 24-hour beta-adrenoceptor blockade with minimal dosing frequency. Its terminal half-life of 8–13 h—2–3× longer than acebutolol—enables once-daily administration in chronic animal studies or clinical pharmacology trials, reducing handling stress and protocol complexity [1]. This pharmacokinetic advantage is directly supported by the extended elimination phase documented in healthy volunteers. [REFS-1: Flouvat et al., 1981]

Comparative Pharmacology Studies Examining Intrinsic Sympathomimetic Activity (ISA) Effects

Employ diacetolol as a prototype cardioselective beta-blocker with weak ISA but without MSA, enabling clean dissection of ISA's contribution to hemodynamic outcomes. Diacetolol's lack of significant MSA, unlike acebutolol [1], allows researchers to attribute observed differences in resting heart rate, cardiac output, and peripheral vascular resistance specifically to ISA rather than confounding membrane effects. This is critical for mechanistic studies of beta-blocker subclasses. [REFS-1: Basil et al., 1982]

Bioanalytical Method Development and Pharmacokinetic Studies of Acebutolol Metabolism

Use diacetolol as a certified reference standard for developing and validating stereoselective HPLC or LC-MS/MS assays that simultaneously quantify acebutolol and its active metabolite in biological matrices. Validated methods with retention times of 4.1 min for diacetolol and 6.7 min for acebutolol (using celiprolol as internal standard) provide the necessary sensitivity and reproducibility for preclinical and clinical pharmacokinetic profiling [1]. [REFS-1: Piquette-Miller M, Foster RT. A validated high-performance liquid chromatographic method for the determination of acebutolol and diacetolol in human plasma. J Pharm Biomed Anal. 1992 Dec;10(10-12):1017-20.]

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